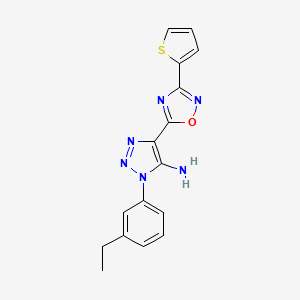

1-(3-ethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-ethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a unique organic compound known for its multifaceted applications in various scientific fields. This compound, characterized by its complex structure, is often utilized in synthetic chemistry, materials science, and potential medicinal chemistry research due to its diverse functional groups.

Mécanisme D'action

Target of Action

Similar compounds have been found to act as activators of theG protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in the nervous system.

Mode of Action

These compounds typically bind to specific sites on the GIRK channels, leading to a conformational change that allows potassium ions to flow through the channel .

Biochemical Pathways

The activation of GIRK channels can have a significant impact on several biochemical pathways. Most notably, it can lead to hyperpolarization of the cell membrane, reducing the cell’s excitability and thus influencing neuronal signaling .

Pharmacokinetics

Similar compounds have shown improved metabolic stability , suggesting that this compound may also have favorable pharmacokinetic properties.

Result of Action

The activation of GIRK channels can lead to a decrease in neuronal excitability, which can have various effects depending on the specific neurons involved. This could potentially be used to treat conditions related to overexcitability of neurons, such as certain neurological disorders .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves a multi-step process:

Step 1: : Starting with 3-ethylphenylamine, it undergoes acylation with thiophene-2-carbonyl chloride to form an intermediate.

Step 2: : The intermediate is then cyclized with a suitable nitrile oxide to form the 1,2,4-oxadiazole ring.

Step 3: : Finally, the cyclization of the oxadiazole intermediate with azide yields the triazole derivative.

Industrial Production Methods

Industrial production involves optimized reaction conditions with controlled temperature and pressure to maximize yield and purity. Solvent selection, purification techniques, and catalysis play critical roles in scaling up the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions it Undergoes

Oxidation: : This compound can undergo oxidation reactions at the ethyl group and thiophene moiety.

Reduction: : Reduction reactions may target the triazole and oxadiazole rings.

Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, particularly at the ethylphenyl and thiophene groups.

Common Reagents and Conditions

Oxidation: : Uses reagents like potassium permanganate under acidic or basic conditions.

Reduction: : Often performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: : Common reagents include halogens for electrophilic substitution and strong nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: : Generates aldehydes, ketones, or carboxylic acids, depending on the reaction conditions.

Reduction: : Produces partially or fully hydrogenated compounds.

Substitution: : Yields various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemistry

Utilized as a building block in the synthesis of more complex molecules.

Acts as a ligand in coordination chemistry due to its multiple nitrogen atoms.

Biology

Investigated for its antimicrobial properties.

Explored for potential use in enzyme inhibition studies.

Medicine

Studied for its anticancer and antiviral activities.

Potential application in designing drugs targeting specific biological pathways.

Industry

Used in the development of new materials with specific electronic properties.

Applied in the manufacturing of sensors and organic electronic devices.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(3-ethylphenyl)-4-(1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazole: : Lacks the thiophene moiety but retains similar core structures.

4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine: : Similar but without the 3-ethylphenyl group.

Highlighting Uniqueness

The presence of both ethylphenyl and thiophene groups in 1-(3-ethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine distinguishes it from similar compounds, imparting unique chemical reactivity and biological activity profiles.

This detailed exploration of this compound showcases its multifaceted significance in various scientific domains. What do you think is the most fascinating aspect?

Activité Biologique

1-(3-ethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound features multiple functional groups that enhance its interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H14N6OS, and it includes the following structural features:

- Ethylphenyl group

- Thiophene ring

- Oxadiazole ring

- Triazole ring

The unique combination of these rings contributes to the compound's biological activity by allowing for multiple modes of interaction with cellular targets.

Antimicrobial Activity

Research indicates that derivatives of the oxadiazole ring exhibit broad-spectrum antimicrobial properties. For instance, compounds containing the 1,2,4-oxadiazole scaffold have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure may enhance its ability to disrupt microbial cell walls or inhibit essential enzymes involved in bacterial metabolism .

Anticancer Activity

The triazole and oxadiazole moieties have been associated with anticancer activities. Studies have demonstrated that similar compounds can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer), Caco-2 (colon cancer), and others. The mechanism often involves the induction of apoptosis or cell cycle arrest through the modulation of signaling pathways related to cell growth and survival .

The biological activity of this compound is thought to be mediated through:

- Enzyme Inhibition : The presence of oxadiazole and triazole rings allows for interaction with various enzymes such as histone deacetylases (HDAC) and carbonic anhydrases (CA) which are critical in cancer progression and microbial resistance.

- Receptor Modulation : The compound may also interact with specific receptors involved in cellular signaling pathways, affecting processes like inflammation and apoptosis .

Case Studies

Several studies have explored the biological activity of similar compounds:

- Antimicrobial Studies : A series of oxadiazole derivatives were tested for antibacterial activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.

- Cytotoxicity Assays : Compounds similar to this compound demonstrated IC50 values ranging from 10 to 100 µM against various cancer cell lines, indicating moderate to high cytotoxicity .

Data Table: Biological Activities Overview

| Activity Type | Target Organisms/Cells | IC50/Effectiveness |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | IC50 < 50 µM |

| Anticancer | HeLa, Caco-2, other cancer cell lines | IC50 range: 10 - 100 µM |

| Enzyme Inhibition | HDACs, CAs | Significant inhibition observed |

Propriétés

IUPAC Name |

3-(3-ethylphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6OS/c1-2-10-5-3-6-11(9-10)22-14(17)13(19-21-22)16-18-15(20-23-16)12-7-4-8-24-12/h3-9H,2,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLGWPCHVVUYCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.